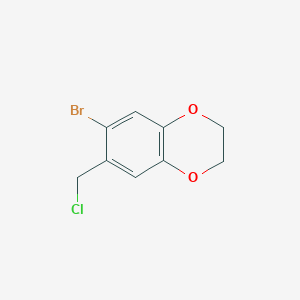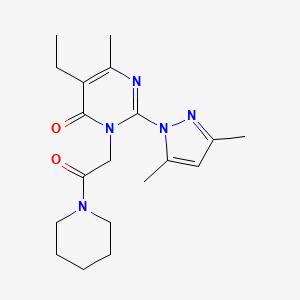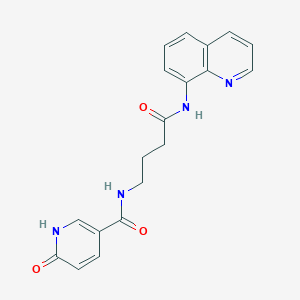
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” belongs to the class of organic compounds known as benzodioxines . These are aromatic compounds containing a benzene ring fused to a 1,4-dioxine ring .
Synthesis Analysis
While specific synthesis methods for “6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” are not available, similar compounds have been synthesized through various methods. For instance, 6-bromo-7-hydroxy-3-methylcoumarin (mBhc) has been developed as an efficient group for thiol-protection . The synthesis involved the use of one- and two-photon photolysis reactions .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine”:
Photocaging and Photorelease Applications
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine can be used as a photocaging group. Photocaging involves temporarily inactivating a molecule by attaching a light-sensitive group, which can be removed by light exposure to release the active molecule. This technique is valuable in studying dynamic biological processes with high spatial and temporal resolution .
Chemical Synthesis and Organic Chemistry
In organic synthesis, 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine serves as an intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of pharmaceuticals and other organic compounds .
Drug Development and Medicinal Chemistry
This compound is explored in drug development for its potential pharmacological properties. Researchers investigate its derivatives for activity against various diseases, including cancer and infectious diseases. Its bromine and chloromethyl groups are particularly useful for creating bioactive molecules .
Neuroscience Research
In neuroscience, 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is used to study neural pathways and brain function. Its ability to act as a caging group allows researchers to control the activity of neurotransmitters and other signaling molecules with light, providing insights into brain activity and disorders.
These applications highlight the versatility and importance of 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Eigenschaften
IUPAC Name |
6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUWWANTIKFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
792954-07-5 |
Source


|
| Record name | 6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2598314.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598318.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)

![4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2598324.png)


![2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2598329.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)